molecular formula C12H13BrN2O2 B1439020 tert-Butyl 4-bromo-1H-indazole-1-carboxylate CAS No. 926922-37-4

tert-Butyl 4-bromo-1H-indazole-1-carboxylate

Cat. No.: B1439020
CAS No.: 926922-37-4
M. Wt: 297.15 g/mol
InChI Key: OFVPGIHEBLOESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-bromo-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-bromo-1H-indazole-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate various signaling pathways within cells. Additionally, this compound has been shown to bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival. It can also induce apoptosis, or programmed cell death, in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, this compound prevents the transfer of phosphate groups, thereby blocking the downstream signaling events that are essential for cell growth and survival. Additionally, this compound can interact with other biomolecules, such as transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit target kinases and modulate signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and gastrointestinal disturbances. It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific transporters or binding proteins, which facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

Properties

IUPAC Name

tert-butyl 4-bromoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVPGIHEBLOESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653355
Record name tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926922-37-4
Record name tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-bromo-1H-indazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-bromo-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.